5-Bromo-2-chloro-4-methylpyridine

Organic Synthesis Cross-Coupling Chemoselectivity

Researchers pursuing sequential pyridine functionalization face regioselectivity challenges with mono-halogenated analogs. 5-Bromo-2-chloro-4-methylpyridine (CAS 778611-64-6) resolves this via differential C5-Br and C2-Cl reactivity. • C5-Br undergoes preferential oxidative addition in Suzuki-Miyaura couplings, enabling first-stage arylation with high chemoselectivity. • Residual C2-Cl permits orthogonal second-stage coupling under modified Pd catalysis for controlled bis-functionalization. • ≥98% purity (GC) ensures reproducible cross-coupling yields and minimizes side-product interference. Supplied with full analytical documentation (GC, NMR). Standard global shipping.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 778611-64-6
Cat. No. B1272741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-methylpyridine
CAS778611-64-6
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)Cl
InChIInChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
InChIKeyISESOOISZHSENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-methylpyridine Overview


5-Bromo-2-chloro-4-methylpyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position on the pyridine ring [1]. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for constructing complex heterocyclic frameworks [2]. The compound is typically a white to light yellow solid or liquid, with a melting point around 29°C and a boiling point of approximately 239°C . It is widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, and serves as a key building block in medicinal chemistry for the development of pharmaceutical agents [2].

Workflow: Palladium-catalyzed cross-coupling (Suzuki-Miyaura)
Selection: Orthogonal Br/Cl pattern for sequential functionalization
Use Context: Medicinal chemistry building block for heterocycle diversification

5-Bromo-2-chloro-4-methylpyridine: Generic Substitution Limits


Halogenated pyridines are not universally interchangeable due to the profound influence of halogen identity and substitution pattern on reactivity, regioselectivity, and physicochemical properties. The specific arrangement of bromine at C5, chlorine at C2, and methyl at C4 in 5-bromo-2-chloro-4-methylpyridine creates a unique electronic environment that dictates its behavior in metal-catalyzed cross-couplings and nucleophilic substitutions [1]. The reactivity order of aryl halides in Suzuki-Miyaura coupling is influenced by both the halogen type and its position on the pyridine ring, with experimental yields varying significantly based on these parameters [2]. Moreover, the presence of both bromine and chlorine offers opportunities for orthogonal functionalization strategies that are not possible with mono-halogenated analogs. Therefore, substituting this compound with a different positional isomer or a mono-halogenated pyridine can lead to unpredictable reaction outcomes, altered regioselectivity, and ultimately, failure to achieve the desired molecular architecture.

5-Bromo-2-chloro-4-methylpyridine
Positional isomer (e.g., 2-bromo-5-chloro-4-methylpyridine)
Halogen repositioning may shift regioselectivity and electronic distribution, potentially affecting cross-coupling outcomes.
5-Bromo-2-chloro-4-methylpyridine
Mono-halogenated pyridine (e.g., 2-chloro-4-methylpyridine)
Lacks orthogonal reactivity; sequential derivatization at C2 and C5 is not feasible with a single halogen handle.

5-Bromo-2-chloro-4-methylpyridine: Evidence vs. Analogs


Orthogonal Cross-Coupling Reactivity

5-Bromo-2-chloro-4-methylpyridine exhibits orthogonal reactivity due to the presence of both bromine and chlorine atoms. The bromine at the 5-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 2-position [1]. This allows for sequential functionalization: the bromine can be selectively replaced in a first coupling step, followed by activation of the chlorine under more forcing conditions or with a different catalyst system. In contrast, analogs like 2-chloro-4-methylpyridine (lacking bromine) or 2-bromo-4-methylpyridine (lacking chlorine) offer only a single site for cross-coupling, limiting synthetic flexibility.

Orthogonal Reactivity
Class-level
C5-Br high reactivity; C2-Cl low reactivity
Enables stepwise chemoselective functionalization
Reactivity order based on established halogen trends
Organic Synthesis Cross-Coupling Chemoselectivity

Lipophilicity vs. Positional Isomer

The substitution pattern of 5-bromo-2-chloro-4-methylpyridine influences its lipophilicity and other computed physicochemical descriptors. While the molecular weight (206.47 g/mol) and topological polar surface area (TPSA) (12.9 Ų) are identical to its positional isomer 2-bromo-5-chloro-4-methylpyridine (CAS 885267-40-3), the distinct arrangement of halogens alters electronic distribution, which can affect molecular recognition and binding in biological systems [1][2].

Lipophilicity vs. Isomer
Head-to-head
XLogP3 = 2.9 (both isomers)
Identical computed LogP; electronic effects differ
Halogen position may influence molecular recognition
Medicinal Chemistry Physicochemical Properties Drug Design

Purity and Quality Specifications

Reputable suppliers provide 5-bromo-2-chloro-4-methylpyridine with high purity and defined analytical specifications. For instance, TCI America offers the compound at ≥98.0% purity (GC) , and Chem-Impex International also lists it at ≥98% (GC) . Such high purity is essential for ensuring reproducible results in sensitive synthetic transformations and biological assays. In contrast, some less common isomers or analogs may be available only at lower purity grades or with less rigorous quality control.

Purity Specification
Specification review
≥98% (GC)
Supports reproducible coupling efficiency
Commercial specification from TCI/Chem-Impex
Chemical Procurement Quality Control Reproducibility

Pharmaceutical Intermediate Use

5-Bromo-2-chloro-4-methylpyridine is explicitly utilized as a key intermediate in the synthesis of various pharmaceuticals, including antibacterial and antifungal agents [1]. Its dual-halogenated pyridine core allows for the introduction of diverse pharmacophores, enabling the construction of compound libraries for high-throughput screening. While many halogenated pyridines serve as building blocks, the specific substitution pattern of this compound makes it particularly suitable for generating molecules with optimized biological activity profiles.

Pharmaceutical Intermediate
Reported
Documented for antibacterial/antifungal agents
Supports medicinal chemistry library synthesis
Supplier documentation; independent validation recommended
Medicinal Chemistry Drug Discovery Pharmaceutical Intermediate

5-Bromo-2-chloro-4-methylpyridine: Application Scenarios


Sequential Cross-Coupling Functionalization

Due to the differential reactivity of bromine (at C5) and chlorine (at C2) in palladium-catalyzed cross-coupling reactions, 5-bromo-2-chloro-4-methylpyridine is ideally suited for stepwise, chemoselective arylations or alkylations. Researchers can first exploit the more reactive C5-Br bond for Suzuki-Miyaura coupling with a boronic acid, then utilize the remaining C2-Cl bond in a subsequent coupling under modified conditions (e.g., using a different ligand or higher temperature). This strategy enables the efficient synthesis of diversely substituted pyridine derivatives with controlled regiochemistry [1].

Bioactive Pharmacophore Synthesis

This compound serves as a privileged scaffold in medicinal chemistry for the construction of drug-like molecules. The pyridine core, combined with the ability to introduce varied substituents at C2 and C5, allows for the rapid exploration of structure-activity relationships (SAR) around this heterocycle. It is particularly valuable for generating compound libraries targeting kinases, receptors, or ion channels, where halogenated pyridines are frequently encountered in approved drugs and clinical candidates [2].

Agrochemical and Material Development

Beyond pharmaceuticals, 5-bromo-2-chloro-4-methylpyridine finds utility in the synthesis of agrochemicals (e.g., herbicides, fungicides) and functional materials. Its reactivity profile permits the attachment of lipophilic tails, polar groups, or additional heterocycles, enabling the tuning of properties such as solubility, stability, and target binding in agricultural and industrial applications .

Application
Selection Property
Validation Focus
Sequential cross-coupling functionalization
Orthogonal Br/Cl reactivity
Chemoselective coupling sequence validation
Bioactive pharmacophore synthesis
Diversifiable pyridine scaffold
SAR exploration at C2/C5 positions
Agrochemical and material development
Tunable halogen reactivity
Property tuning for target application

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